![molecular formula C13H20N2O B13888466 N-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]propan-2-amine](/img/structure/B13888466.png)
N-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]propan-2-amine is a chemical compound that features a unique structure combining an isoindoline moiety with an amine group
Preparation Methods
The synthesis of N-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]propan-2-amine typically involves the reaction of 2,3-dihydro-1H-isoindol-5-ol with an appropriate amine derivative. One common method is the Tscherniac-Einhorn reaction, which involves the use of indoline and 2-(hydroxymethyl)isoindoline-1,3-dione in the presence of concentrated sulfuric acid as a catalyst . This is followed by hydrolysis to convert the phthalimido group to an amino group.
Chemical Reactions Analysis
N-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]propan-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]propan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The isoindoline moiety can bind to specific sites on these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
N-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]propan-2-amine can be compared with other similar compounds, such as:
2,3-Dihydro-2-methyl-1H-isoindol-5-amine: This compound shares a similar isoindoline structure but differs in its substitution pattern.
N-(2,3-dihydro-1H-isoindol-5-yl)acetamide hydrochloride: This compound has a similar core structure but includes an acetamide group instead of an amine.
Properties
Molecular Formula |
C13H20N2O |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
N-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]propan-2-amine |
InChI |
InChI=1S/C13H20N2O/c1-10(2)15-5-6-16-13-4-3-11-8-14-9-12(11)7-13/h3-4,7,10,14-15H,5-6,8-9H2,1-2H3 |
InChI Key |
CIRXQTHQMHGJDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCOC1=CC2=C(CNC2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


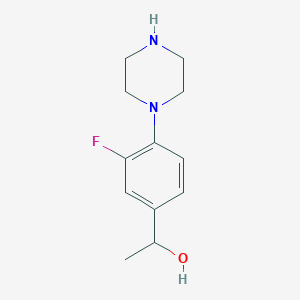

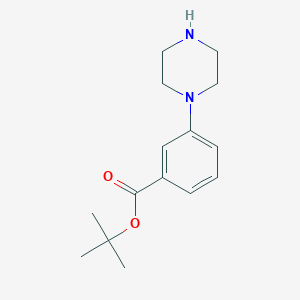
![6-Bromo-2-(methylthio)thiazolo[4,5-b]pyridine-5-carbaldehyde](/img/structure/B13888399.png)
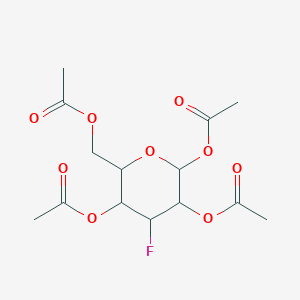


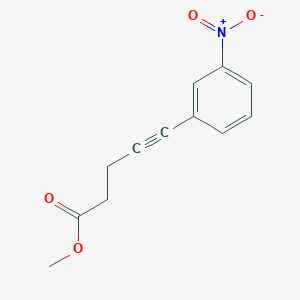
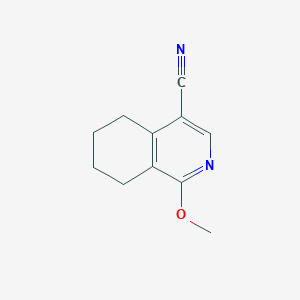
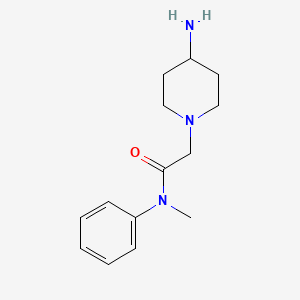
![tert-butyl N-[2-(3-chloroanilino)ethyl]carbamate](/img/structure/B13888433.png)
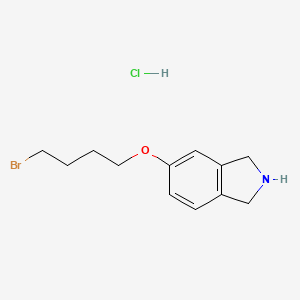
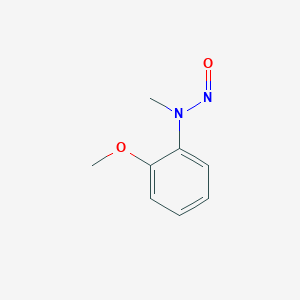
![N-[1-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]acetamide](/img/structure/B13888460.png)
